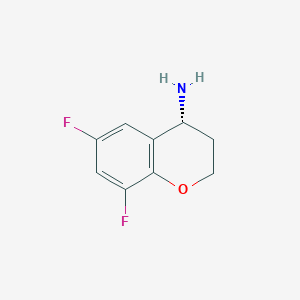

(r)-6,8-Difluorochroman-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4R)-6,8-difluoro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIGFYDHFRNAMR-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=C(C=C2F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6,8-Difluorochroman-4-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable chroman derivative.

Fluorination: Introduction of fluorine atoms at the 6 and 8 positions of the chroman ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Amination: The introduction of the amine group at the 4-position can be carried out using reductive amination techniques. Common reagents include sodium cyanoborohydride or lithium aluminum hydride.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

®-6,8-Difluorochroman-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can be used to modify the amine group.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

®-6,8-Difluorochroman-4-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of ®-6,8-Difluorochroman-4-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Structural Isomerism and Substitution Patterns

Difluorochroman-4-amine derivatives differ primarily in the positions of fluorine atoms on the chroman ring. Below is a comparison of key isomers:

Key Observations :

- Positional Effects : Fluorine at position 6 (vs. 5 or 7) may alter electronic properties and steric interactions, impacting reactivity and binding affinity in pharmacological contexts.

- Enantiomeric Differences : The (R)-configuration of the target compound could confer distinct biological activity compared to (S)-isomers (e.g., (S)-5,8-Difluorochroman-4-amine) .

Physicochemical Properties

All difluorochroman-4-amine derivatives share a core structure, leading to similar molecular weights and solubility profiles. However, fluorine positioning influences polarity and stability:

Biological Activity

(R)-6,8-Difluorochroman-4-amine is a chiral compound belonging to the chroman family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H8F2N

- Molecular Weight : Approximately 195.18 g/mol

The presence of fluorine atoms at the 6 and 8 positions enhances the compound's stability and bioactivity, making it a significant candidate for various pharmacological applications.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in disease processes. Notably, it has been identified as a potent inhibitor of gastric H/K-ATPase, which plays a crucial role in gastric acid secretion. This mechanism is particularly relevant in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders.

Table 1: Biological Activity Summary

Case Study 1: Inhibition of Gastric Acid Secretion

In a study examining the effects of this compound on gastric acid secretion, researchers found that the compound competitively inhibited H/K-ATPase activity in vitro. The results indicated a significant reduction in acid secretion at concentrations as low as 10 µM, suggesting its potential utility in treating GERD .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound using ovarian cancer cell lines. The compound was shown to induce apoptosis through mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production. A concentration-dependent increase in ROS was observed, leading to cell cycle arrest and subsequent cell death .

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown no significant adverse effects at therapeutic doses in animal models. Further studies are warranted to establish its safety profile in humans.

Q & A

Q. How can enantioselective synthesis of (R)-6,8-Difluorochroman-4-amine be optimized for high chiral purity?

Methodological approaches include asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) or resolution via diastereomeric salt formation with chiral acids (e.g., tartaric acid). Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize racemization. Intermediate purification via column chromatography with chiral stationary phases can enhance enantiomeric excess (ee) .

Q. What analytical techniques are recommended for assessing purity and enantiomeric excess?

- HPLC with chiral columns (e.g., Chiralpak AD-H or OD-H) using hexane/isopropanol mobile phases for ee determination.

- LC-MS/MS (e.g., C18 columns, electrospray ionization) for purity assessment and detection of fluorinated byproducts .

- 19F NMR to confirm fluorination positions and quantify residual solvents .

Q. How can fluorinated byproduct formation during synthesis be mitigated?

- Use anhydrous reaction conditions to prevent hydrolysis of fluorinated intermediates.

- Optimize stoichiometry of fluorinating agents (e.g., DAST or Deoxo-Fluor) to avoid over-fluorination.

- Monitor reaction progress via TLC or in-situ FTIR to terminate reactions at optimal conversion .

Advanced Research Questions

Q. How does the 6,8-difluoro substitution pattern influence physicochemical properties compared to mono-fluorinated analogs?

- Lipophilicity : Increased logP due to dual fluorination enhances membrane permeability but may reduce aqueous solubility.

- pKa modulation : Fluorine's electron-withdrawing effects lower the amine's basicity, altering protonation states in biological systems.

- Conformational rigidity : Steric and electronic effects from ortho-fluorine substituents restrict chroman ring flexibility, impacting receptor binding .

Q. What computational strategies predict interactions between this compound and biological targets?

- Docking studies (AutoDock Vina, Schrödinger) using cryo-EM or X-ray structures of target proteins (e.g., GPCRs or ion channels).

- MD simulations (AMBER, GROMACS) to assess binding stability and fluorine-mediated hydrophobic interactions.

- DFT calculations (Gaussian) to evaluate electronic effects on amine reactivity and hydrogen-bonding potential .

Q. How can contradictions in reported biological activity data be resolved?

- Meta-analysis of assay conditions: Differences in cell lines, buffer pH, or incubation times may explain variability.

- Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).

- Control for stereochemical integrity : Verify ee of test compounds to rule out enantiomer-driven discrepancies .

Q. What chiral resolution techniques are effective for isolating this compound from racemic mixtures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.